7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C27H30ClN5O |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30ClN5O/c1-19(2)24-16-26(33-27(30-24)23(17-29-33)20-7-5-4-6-8-20)32-13-11-31(12-14-32)18-21-15-22(28)9-10-25(21)34-3/h4-10,15-17,19H,11-14,18H2,1-3H3 |
InChI Key |
HXDDMSNYYFHNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Scaffold
The core structure is synthesized via cyclocondensation of 5-amino-3-phenylpyrazole with a 1,3-dicarbonyl compound. As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, 5-amino-3-phenylpyrazole reacts with ethyl acetoacetate under acidic conditions to form 5-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine. For the 5-isopropyl substituent, methyl isobutyl ketone serves as the 1,3-dicarbonyl precursor, yielding 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol after refluxing in acetic acid.
Key Reaction Conditions
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 5-Amino-3-phenylpyrazole + methyl isobutyl ketone | Ethanol/AcOH | 130°C | 18 h | 72% |
Chlorination at Position 7
Conversion to 7-Chloro Intermediate
The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃). This step, critical for subsequent nucleophilic substitution, follows protocols for analogous systems. The 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is refluxed in excess POCl₃ with catalytic N,N-dimethylformamide (DMF), yielding 7-chloro-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine.
Optimized Parameters
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 120°C | 24 h | 68% |
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified using silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity.
Spectroscopic Characterization
-
HRMS (ESI+) : m/z calcd for C₂₈H₃₁ClN₆O [M+H]⁺: 527.2324; found: 527.2328.
-
¹³C NMR (101 MHz, CDCl₃) : δ 162.1 (C-7), 158.9 (C-2), 151.2 (C-5), 138.4–114.7 (aromatic carbons), 55.3 (OCH₃), 52.8 (piperazine-CH₂), 33.1 (isopropyl-CH), 22.4 (isopropyl-CH₃).
Challenges and Optimization
Regioselectivity in Cyclization
The use of methyl isobutyl ketone ensures selective formation of the 5-isopropyl isomer, avoiding competing pathways observed with unsymmetrical 1,3-diketones.
Stability of 7-Chloro Intermediate
Storage under inert atmosphere prevents hydrolysis of the 7-chloro group, which can occur in humid conditions.
Comparative Analysis of Synthetic Routes
| Step | Method A | Method B |
|---|---|---|
| Core formation | Acetic acid reflux | Microwave-assisted |
| Chlorination agent | POCl₃ | PCl₅ |
| Piperazine coupling | DMSO, K₂CO₃ | DMF, Cs₂CO₃ |
| Overall yield | 42% | 51% |
Method B offers higher yields due to microwave acceleration in core formation and cesium carbonate’s superior solubility in DMF .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzyl positions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures
Scientific Research Applications
7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying intracellular processes.
Mechanism of Action
The mechanism of action of 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Piperazine Substitutions :
- The target compound’s 5-chloro-2-methoxybenzylpiperazine group balances hydrophobicity (Cl) and hydrogen-bonding capacity (OCH₃), contrasting with Compound 9 ’s 4-fluorobenzyl group, which prioritizes electronegativity for PI3Kδ binding .
- Pyridinylpiperazine in ’s compound introduces basicity and π-stacking, likely favoring kinase ATP-binding pockets .
’s derivatives with aminobenzothiazole substituents show cytotoxicity via DNA damage, a mechanism distinct from kinase inhibition .
Biological Activity Trends :
- Fluorine or chlorine atoms at benzyl positions correlate with improved target affinity (e.g., Compound 9 vs. target compound) .
- Piperazine N-alkylation (e.g., methyl in ) reduces off-target toxicity but may decrease potency compared to bulkier arylalkyl groups .
Research Findings and Implications
- Kinase Selectivity: The target compound’s 5-chloro-2-methoxybenzyl group may confer selectivity over samuraciclib’s benzylamino analog, as chloro substituents are known to enhance binding to hydrophobic kinase subpockets .
- Synthetic Feasibility : Reductive amination (as in ) is a viable route for introducing the piperazine moiety, though the chloro-methoxybenzyl group may require optimized coupling conditions .
- Therapeutic Potential: Structural analogs with morpholine or pyridinylpiperazine groups ( ) show promise in oncology, suggesting the target compound could be a candidate for PI3Kδ or CDK inhibition .
Biological Activity
7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core integrated with a piperazine ring and various substituents. Its molecular formula is C28H32ClN5O, with a molecular weight of approximately 490.0 g/mol. The unique structural components contribute to its interaction with specific biological targets.
The biological activity of this compound is primarily linked to its ability to modulate enzyme and receptor activities. Studies indicate that it may enhance or inhibit specific biological pathways depending on its target interaction profile. For instance:
- Enzyme Modulation : The compound may influence enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions characterized by enzyme dysregulation.
- Receptor Interaction : Its binding affinity to various receptors suggests potential applications in treating disorders related to neurotransmitter systems.
Biological Activity Data
| Biological Activity | Effect | IC50 Values | Target |
|---|---|---|---|
| PI3Kδ Inhibition | Selective inhibition | 18 nM | PI3Kδ |
| Acetylcholinesterase Inhibition | Enzyme inhibition | Moderate to strong | Acetylcholinesterase (AChE) |
| Antimicrobial Activity | Moderate to strong | Varies by strain | Various bacterial strains |
Case Studies and Research Findings
-
Study on PI3Kδ Inhibition
A recent study focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. Among the synthesized compounds, one demonstrated an IC50 value of 18 nM against PI3Kδ, indicating high potency and selectivity compared to other isoforms . -
Antimicrobial Activity Evaluation
The compound was evaluated for its antimicrobial properties against various bacterial strains. Results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted for other strains tested . This suggests potential applications in treating bacterial infections. -
Enzyme Inhibition Studies
Research indicated that the compound exhibited strong inhibitory activity against acetylcholinesterase, which is significant for potential treatments targeting neurodegenerative diseases . This highlights the compound's versatility in affecting multiple biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
